3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan
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Overview
Description
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan is an organic compound that features a unique bicyclo[1.1.1]pentane structure, which is known for its high strain and reactivity. The presence of a bromine atom and a sulfonyl group attached to the bicyclo[1.1.1]pentane ring, along with a furan ring, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of a suitable diene with a strained alkene.
Bromination: The bicyclo[1.1.1]pentane core is then brominated using bromine or N-bromosuccinimide (NBS) under radical conditions.
Sulfonylation: The brominated bicyclo[1.1.1]pentane is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Furan Ring Introduction: Finally, the sulfonylated intermediate is coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Chemistry
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan is used as a building block in organic synthesis due to its unique structure and reactivity. It is particularly useful in the synthesis of complex molecules and in the study of strained ring systems.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with unique properties. Its reactivity also makes it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the sulfonyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-({3-Chlorobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan: Similar structure but with a chlorine atom instead of bromine.
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: Similar structure but with a thiophene ring instead of furan.
Uniqueness
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan is unique due to the combination of the highly strained bicyclo[1.1.1]pentane core, the bromine atom, and the sulfonyl group. This combination imparts unique reactivity and properties, making it valuable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C9H9BrO3S |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
3-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]furan |
InChI |
InChI=1S/C9H9BrO3S/c10-8-4-9(5-8,6-8)14(11,12)7-1-2-13-3-7/h1-3H,4-6H2 |
InChI Key |
MLECSTSSHRVJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=COC=C3 |
Origin of Product |
United States |
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